Lipophilicity Reduction vs. 5‑Bromo‑2‑(difluoromethyl)pyridine
The inclusion of a 3‑fluoro substituent lowers the computed partition coefficient of 5‑bromo‑2‑(difluoromethyl)‑3‑fluoropyridine compared with the non‑fluorinated analog 5‑bromo‑2‑(difluoromethyl)pyridine. This shift in lipophilicity can improve aqueous solubility and reduce undesirable off‑target binding [1][2].
| Evidence Dimension | XLogP3 (computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 [1] |
| Comparator Or Baseline | 5‑Bromo‑2‑(difluoromethyl)pyridine (CAS 845827‑13‑6): LogP = 2.78 [2] |
| Quantified Difference | ΔLogP ≈ 0.48 (17 % lower lipophilicity) |
| Conditions | Computed values (XLogP3 algorithm for target; unspecified prediction method for comparator) |
Why This Matters
Lower lipophilicity often translates into better pharmacokinetic profiles, reducing the risk of high tissue distribution and metabolic clearance.
- [1] PubChem Compound Summary for CID 130095008, 5‑Bromo‑2‑(difluoromethyl)‑3‑fluoropyridine. XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/130095008 View Source
- [2] Molbase listing for 5‑bromo‑2‑(difluoromethyl)pyridine. LogP = 2.78170. https://m.molbase.cn View Source
